N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by three key structural features:
- 7-position substitution: A 4-methylphenyl group.
- 5-position substitution: A phenyl group.
- N4-position substitution: A 3,4-dimethoxyphenylamine moiety.
The 3,4-dimethoxy groups on the aniline substituent may enhance solubility and modulate electronic interactions with biological targets, while the 4-methylphenyl group at the 7-position contributes to steric and lipophilic properties .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-18-9-12-21(13-10-18)31-16-22(19-7-5-4-6-8-19)25-26(28-17-29-27(25)31)30-20-11-14-23(32-2)24(15-20)33-3/h4-17H,1-3H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQWGEYMJKDFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Structure and Properties
The compound belongs to a class of pyrrolopyrimidine derivatives characterized by their complex molecular structure. The presence of methoxy and methyl substituents enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:
- Inhibition of Kinases: Many pyrrolopyrimidine derivatives act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can inhibit the activity of mitogen-activated protein kinases (MAPKs) and other cancer-related kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Anticancer Activity: The compound has been evaluated for its anticancer properties against several cell lines. It demonstrates significant cytotoxic effects, particularly against breast cancer (MCF-7), leukemia (K562), and melanoma (MDA-MB-435) cell lines. The observed IC50 values indicate potent growth inhibition .
Case Studies
-
Anticancer Activity Assessment:
A study evaluated the compound's effects on various cancer cell lines. The results indicated that it effectively inhibited cell growth with an IC50 value ranging from 10 to 30 µM across different types of cancer cells . -
Mechanistic Studies:
Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that this compound may trigger intrinsic apoptotic pathways in cancer cells .
Comparative Analysis Table
| Compound | Target | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|---|
| This compound | MAPK | MCF-7 | 15 | Inhibition of proliferation |
| Similar Pyrrolopyrimidine Derivative | CDK | K562 | 20 | Induction of apoptosis |
| Similar Pyrrolopyrimidine Derivative | Bcl-2 | MDA-MB-435 | 25 | Increased apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects at the 7-Position: The target compound’s 4-methylphenyl group at the 7-position provides moderate lipophilicity compared to benzyl (Compound 2q) or 4-methoxyphenyl (). In contrast, 7-benzyl derivatives (e.g., Compound 2q) exhibit increased steric bulk, which may hinder binding to flat binding pockets common in kinase targets .
N4-Substituent Modifications: The 3,4-dimethoxyphenyl group in the target compound offers electron-donating methoxy groups, which can enhance hydrogen bonding and π-cation interactions compared to 3-chloro-4-methoxyphenyl (K405-1049) or 3,4-dichlorophenyl (Compound 5) . Chloro substituents (e.g., K405-1049) increase lipophilicity (ClogP ≈ 5.2 vs.
Core Heterocycle Variations: Replacing the pyrrolo[2,3-d]pyrimidine core with thieno[2,3-d]pyrimidine () reduces aromaticity and alters electron distribution, impacting interactions with ATP-binding pockets in kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
